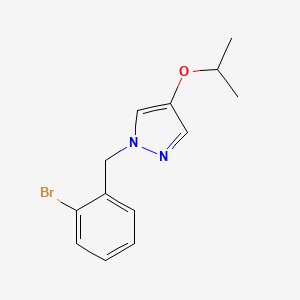

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole

Descripción

Historical Context of Pyrazole Derivatives

The exploration of pyrazole derivatives began in 1883 with Ludwig Knorr’s seminal work on the cyclocondensation of β-diketones and hydrazines, which yielded the first substituted pyrazoles. This discovery laid the foundation for synthetic heterocyclic chemistry, enabling the development of structurally diverse pyrazole-based compounds. Over the next century, advancements in regioselective synthesis, such as iron-catalyzed routes for 1,3-substituted pyrazoles and transition metal-free trifluoromethylation protocols, expanded the accessibility of functionalized pyrazoles. By the 21st century, pyrazole derivatives had become critical scaffolds in pharmaceuticals, exemplified by drugs like celecoxib, and agrochemicals. The introduction of bromine and alkoxy substituents, as seen in 1-(2-bromobenzyl)-4-isopropoxy-1H-pyrazole, represents a modern evolution aimed at tuning electronic and steric properties for targeted applications.

Significance in Chemical Research

This compound has emerged as a versatile intermediate in organic synthesis and drug discovery. Its bromobenzyl group enhances electrophilic reactivity, enabling cross-coupling reactions, while the isopropoxy moiety improves solubility and metabolic stability. Recent studies highlight its utility in:

- Medicinal Chemistry : As a precursor for KDM5B inhibitors, which show promise in gastric cancer therapeutics by modulating histone demethylation.

- Materials Science : Serving as a building block for luminescent polymers and metal-organic frameworks (MOFs) due to its rigid aromatic core.

- Catalysis : Acting as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, where its electron-withdrawing bromine substituent facilitates oxidative addition.

Chemical Classification and Nomenclature

IUPAC Name : 1-[(2-Bromophenyl)methyl]-4-(propan-2-yloxy)-1H-pyrazole.

Molecular Formula : C₁₃H₁₅BrN₂O.

Classification :

- Core Structure : Substituted 1H-pyrazole (azole heterocycle with two adjacent nitrogen atoms).

- Functional Groups :

Table 1: Comparative Nomenclature of Related Pyrazoles

Structural Position within the Pyrazole Derivative Family

This compound occupies a unique niche due to its substitution pattern:

- N1 Position : The bromobenzyl group introduces steric bulk and electron-withdrawing effects, which stabilize the pyrazole ring against nucleophilic attack and enhance π-π stacking in supramolecular systems.

- C4 Position : The isopropoxy group’s branched alkyl chain increases lipophilicity, improving membrane permeability in bioactive compounds compared to linear alkoxy analogs.

- Comparative Analysis : Unlike 1,3,5-trisubstituted pyrazoles, which prioritize symmetrical electronic distributions, this compound’s asymmetrical substitution enables selective functionalization at C3 and C5 positions, as demonstrated in regioselective cross-couplings.

Figure 1: Structural Evolution of Pyrazole Derivatives

- Knorr’s Pyrazole (1883) : 3,5-Dimethyl-1H-pyrazole.

- Celecoxib (1990s) : 1-(4-Sulfamoylphenyl)-3-trifluoromethyl-5-phenyl-1H-pyrazole.

- This compound (2020s) : Asymmetrical substitution for targeted applications.

This structural progression underscores the compound’s role in advancing synthetic methodologies and application-specific design within the pyrazole family.

Propiedades

IUPAC Name |

1-[(2-bromophenyl)methyl]-4-propan-2-yloxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O/c1-10(2)17-12-7-15-16(9-12)8-11-5-3-4-6-13(11)14/h3-7,9-10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCHNSJVNJLWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN(N=C1)CC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Bromination and Subsequent Alkylation

Overview:

This approach involves the initial synthesis of the pyrazole core, followed by selective bromination at the 2-position and subsequent benzylation with a 2-bromobenzyl group. The key steps include:

Synthesis of the pyrazole core:

Typically achieved through multicomponent reactions or cyclization of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds.Bromination at the 2-position:

The pyrazole ring is brominated using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions, often in solvents like acetic acid or dichloromethane, at low temperatures to ensure regioselectivity.Benzylation with 2-bromobenzyl derivatives:

The brominated pyrazole is then reacted with 2-bromobenzyl halides or related derivatives under nucleophilic substitution conditions, often in the presence of bases like potassium carbonate or sodium hydride.

- Straightforward and well-understood chemistry.

- Suitable for laboratory-scale synthesis.

- Requires careful control of bromination to avoid polybromination.

- Possible side reactions during alkylation.

Bromination and Alkylation Using Phosphorus Oxybromide and Related Reagents

Research Data:

According to a patent document, a method involves reacting a pyrazole derivative with phosphorus oxybromide (POBr₃) to introduce bromine at the 2-position, followed by nucleophilic substitution with a suitable benzyl derivative.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Bromination | Phosphorus oxybromide (POBr₃), 80-90°C | Introduces bromine at the 2-position of pyrazole |

| Benzylation | 2-bromobenzyl halide, base (e.g., potassium carbonate), solvent | Attaches the benzyl group at the N-1 position |

- The method simplifies the synthesis by combining bromination and benzylation steps.

- The process is suitable for preparing derivatives with high selectivity and yield.

Reaction Conditions and Optimization Data

Research indicates that reaction parameters such as temperature, molar ratios, and solvents critically influence yield and purity. For example:

| Parameter | Typical Range | Impact |

|---|---|---|

| Temperature | 80–90°C | Promotes bromination and substitution efficiency |

| Molar ratio of pyrazole to maleic diester | 1:1.05–1.2 | Ensures complete reaction while minimizing by-products |

| Reaction time | 30–80 minutes | Balances yield and reaction completeness |

Summary of Key Data and Considerations

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination & Alkylation | NBS, 2-bromobenzyl halides, bases | Bromination of pyrazole, then benzylation | Simple, well-established | Regioselectivity control needed |

| Multicomponent Synthesis (GBB) | Amino-pyrazoles, aldehydes, isocyanides | Assembly of pyrazole core, then functionalization | One-pot, high yield | May require further steps for specific groups |

| Phosphorus Oxybromide Method | Pyrazole derivatives, POBr₃ | Bromination, then benzylation | High selectivity, scalable | Handling of reagents, reaction optimization |

Análisis De Reacciones Químicas

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of benzyl derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrazole ring structure is known for its diverse biological activities, making compounds like 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole valuable in drug discovery and development. Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

- Antimicrobial Activity : The presence of the bromine atom enhances the compound's ability to interact with biological macromolecules, potentially leading to effective antimicrobial agents. Studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity .

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cell lines . The unique substitution pattern of this compound may contribute to its selective action against these cells.

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various methods, including:

- Conventional Synthesis : Utilizing standard organic reactions such as nucleophilic substitution and coupling reactions.

- Industrial Methods : Employing continuous flow reactors to optimize yield and efficiency, which is crucial for scaling up production for research or commercial purposes.

The compound's structure allows for further chemical modifications, which can enhance its biological activity or alter its pharmacokinetic properties. For example, substituting different functional groups can lead to derivatives with improved efficacy or reduced toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. By comparing it with related compounds, researchers can identify key structural features that influence biological activity:

| Compound Name | Key Features |

|---|---|

| 1-(2-Chlorobenzyl)-4-isopropoxy-1H-pyrazole | Contains chlorine instead of bromine |

| 1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole | Contains a methoxy group instead of isopropoxy |

| 3-Bromo-4-isopropoxy-1H-pyrazole | Different substitution pattern on the pyrazole ring |

This table illustrates how variations in substituents can lead to differences in reactivity and biological effects, guiding future research towards more potent derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of pyrazole derivatives, including this compound:

- A study reported the synthesis and evaluation of various pyrazole derivatives against cancer cell lines, highlighting their potential as anticancer agents with varying degrees of effectiveness based on their structural modifications .

- Another investigation into the binding affinities of pyrazoles indicated that specific substitutions could enhance interaction with target proteins involved in cancer progression, paving the way for targeted therapies .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, leading to various biochemical effects. The isopropoxy group may also play a role in modulating the compound’s activity and selectivity.

Comparación Con Compuestos Similares

Key Observations :

- Steric Effects : The 2-bromobenzyl group in the target compound introduces greater steric hindrance compared to the phenyl group in or the 4'-isopropylphenyl group in . This may reduce reactivity in substitution reactions but enhance binding affinity in biological targets.

- Molecular Weight : The target compound’s higher molecular weight (~323 vs. 253 in ) suggests increased lipophilicity, which could influence solubility and pharmacokinetic properties.

Spectroscopic and Analytical Data

Actividad Biológica

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole, a compound within the pyrazole family, has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14BrN3O

- CAS Number : 2025564-94-5

This compound features a bromobenzyl group and an isopropoxy moiety attached to a pyrazole ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections highlight specific findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | TBD | |

| Pyrazole-Ciprofloxacin Hybrid | S. aureus | 0.125 | |

| Pyrazole Derivative A | P. aeruginosa | 0.5 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Interaction with Cellular Targets : The presence of the bromobenzyl and isopropoxy groups may enhance binding affinity to specific receptors or enzymes, modulating cellular signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Antibacterial Studies : A series of pyrazole derivatives demonstrated significant antibacterial activity against drug-resistant strains, indicating their potential as new therapeutic agents.

- Anticancer Properties : Some pyrazoles have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth.

- Anti-inflammatory Effects : Research has indicated that certain pyrazoles can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole, and how can reaction conditions be systematically optimized?

Synthesis typically involves multi-step protocols, such as:

Cyclization of hydrazine derivatives with β-keto esters or diketones.

Functionalization via nucleophilic substitution (e.g., bromobenzyl group introduction) or alkylation (e.g., isopropoxy group addition).

Purification using column chromatography or recrystallization .

Q. Key Optimization Parameters :

Methodological Tip : Use TLC or HPLC to monitor intermediate formation and minimize byproducts.

Q. How can structural characterization of this compound be rigorously validated?

A combination of spectroscopic and crystallographic methods is essential:

- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, the isopropoxy group typically shows a septet (~4.5 ppm) and doublets for methyl groups .

- XRD : Resolve ambiguities in regiochemistry (e.g., pyrazole ring substitution pattern) using single-crystal X-ray diffraction. SHELX programs are widely used for refinement .

- Mass Spectrometry : HRMS (ESI or EI) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Case Study : Conflicting NMR signals may arise from dynamic processes (e.g., rotational isomerism in the isopropoxy group) or crystallographic disorder.

- Solution 1 : Variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting (e.g., coalescence of isopropoxy methyl signals at low temps).

- Solution 2 : Compare experimental data with DFT-calculated chemical shifts. For example, DFT studies at the B3LYP/6-311+G(d,p) level can predict ¹³C NMR shifts within 2 ppm accuracy .

- Solution 3 : Use complementary techniques like NOESY to confirm spatial proximity of substituents .

Critical Analysis : If XRD data conflicts with NMR (e.g., unexpected dihedral angles), re-examine sample purity or consider polymorphism .

Q. What computational strategies are effective for predicting the reactivity and pharmacological potential of this compound?

Stepwise Approach :

DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps).

Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or σ receptors using AutoDock Vina. The bromobenzyl group may enhance hydrophobic binding .

MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., 100 ns simulations in GROMACS) .

Q. Example Findings :

| Property | Value | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | Indicates susceptibility to electrophilic attack. |

| LogP | 3.2 | Suggests moderate blood-brain barrier permeability. |

| Docking Score (COX-2) | -9.2 kcal/mol | Comparable to known anti-inflammatory agents . |

Q. How should researchers design experiments to evaluate biological activity while minimizing false positives?

Best Practices :

- In Vitro Assays :

- Use orthogonal assays (e.g., MTT and resazurin for cytotoxicity) to confirm activity.

- Include a positive control (e.g., celecoxib for COX-2 inhibition) and validate target engagement via SPR or ITC .

- In Vivo Models : Prioritize compounds with IC₅₀ < 10 μM in vitro. For anti-inflammatory studies, use carrageenan-induced paw edema in rodents .

Data Validation Checklist :

☐ Replicate experiments ≥3 times.

☐ Apply statistical corrections (e.g., Bonferroni for multiple comparisons).

☐ Rule out assay interference (e.g., fluorescence quenching in high-throughput screens) .

Key Challenges and Mitigation

- Synthetic Scalability : Multi-step routes may suffer from low cumulative yields. Mitigate via flow chemistry or telescoped reactions .

- Crystallization Difficulties : Use solvent vapor diffusion with DCM/hexane for high-quality crystals .

- Bioactivity Interpretation : Differentiate between specific binding and nonspecific aggregation via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.